N'-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
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Overview
Description
N’-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the condensation of adamantan-2-one with 2-(2,4-dichlorophenoxy)acetic acid hydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological processes or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N’-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the dichlorophenoxy group can interact with target proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-(adamantan-2-ylidene)acetohydrazide: Lacks the dichlorophenoxy group, which may result in different chemical and biological properties.
2-(2,4-dichlorophenoxy)acetohydrazide: Lacks the adamantane moiety, potentially affecting its membrane permeability and overall activity.
Uniqueness
N’-(adamantan-2-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to the combination of the adamantane and dichlorophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20Cl2N2O2 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-(2-adamantylideneamino)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H20Cl2N2O2/c19-14-1-2-16(15(20)8-14)24-9-17(23)21-22-18-12-4-10-3-11(6-12)7-13(18)5-10/h1-2,8,10-13H,3-7,9H2,(H,21,23) |
InChI Key |
ZLQAVGVZGQGMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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